Propyl isocyanate

Description

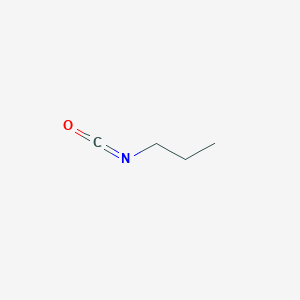

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-isocyanatopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO/c1-2-3-5-4-6/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQURWGJAWSLGQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO | |

| Record name | N-PROPYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4363 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051571 | |

| Record name | Propyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-propyl isocyanate appears as a colorless liquid with a pungent odor. Very toxic by ingestion. May be toxic by skin absorption and inhalation. Insoluble in water but reacts with water to produce a toxic vapor. Used to make other chemicals., Colorless liquid with pungent odor; [CAMEO] | |

| Record name | N-PROPYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4363 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Propyl isocyanate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21988 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

110-78-1 | |

| Record name | N-PROPYL ISOCYANATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4363 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propyl isocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl isocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl isocyanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89688 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-Propyl isocyanate | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Propane, 1-isocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051571 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL ISOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW62LG5TQ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Propyl Isocyanate for Researchers and Drug Development Professionals

Propyl isocyanate is a versatile chemical intermediate with significant applications in organic synthesis and the development of novel materials. This guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Core Molecular Information

This compound is an organic compound belonging to the isocyanate family. Its fundamental molecular details are crucial for its application in chemical synthesis.

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and use in experimental settings. It is typically a colorless to yellow, pungent liquid.[1][2][4][5]

| Property | Value | References |

| Density | 0.908 g/mL at 25 °C | [2][6][7] |

| Boiling Point | 83-84 °C | [2][4][6][7] |

| Melting Point | -30 °C | [2] |

| Flash Point | 0 °C (32 °F) - closed cup | [2][7] |

| Vapor Pressure | 83.9 mmHg at 25 °C | [2] |

| Refractive Index | n20/D 1.394 | [2][6] |

Applications in Research and Drug Development

This compound's high reactivity makes it a valuable reagent in various synthetic processes.

-

Chemical Intermediate: It serves as a key intermediate in the synthesis of various organic compounds.[2] A primary industrial application is in the production of the fungicide iprodione.[2] It is also used in the preparation of insecticides.[8]

-

Polymer Chemistry: Isocyanates are fundamental building blocks for polyurethanes.[9] The polymerization of isocyanate monomers can be controlled to produce polymers with specific properties.[10]

-

Drug Delivery Systems: Polyurethanes, synthesized from isocyanates, are explored for biomedical applications, including the development of drug delivery systems.[9][11][12] These systems can be designed as nano- or microparticles, capsules, or other structures to carry and release therapeutic agents in a controlled manner.[11][12][13] The versatility of isocyanate chemistry allows for the creation of polymers with tailored properties for specific drug delivery applications.[11]

Synthesis of Isocyanates

The industrial production of isocyanates can be broadly categorized into phosgene and non-phosgene methods.[14][15][16] The choice of synthesis route often depends on safety, environmental considerations, and the desired scale of production.

Caption: General synthesis pathways for isocyanates.

The traditional phosgene route involves the reaction of an amine with phosgene.[8][14] Due to the high toxicity of phosgene, non-phosgene methods are increasingly being developed.[14][16] These alternative routes often involve the formation and subsequent thermal decomposition of carbamates.[14][15]

Experimental Protocols

The following provides a representative protocol for the synthesis of a polyisocyanate, which is a common application of isocyanate monomers in research settings. This specific example is for poly[3-(triethoxysilyl)this compound] (PTESPI) via coordination polymerization.[17]

Materials:

-

Initiator: CpTiCl₂(O-(S)-2-Bu)

-

Monomer: 3-(triethoxysilyl)this compound (TESPI)

-

Solvents: Toluene (anhydrous), Ethanol, Acetonitrile

-

Standard Schlenk line and glovebox techniques are required due to the moisture sensitivity of the reagents.[17]

Procedure:

-

All glassware must be flame-dried under vacuum.[17]

-

In a 50 mL flask inside a glovebox, dissolve the initiator (e.g., 0.0370 g, 0.14 mmol) in anhydrous toluene (0.5 mL).[17]

-

Add the TESPI monomer (e.g., 2.7 mL, 10.90 mmol) to the initiator solution.[17]

-

Allow the reaction to proceed for a set time (e.g., 20 hours), during which the solution will become viscous.[17]

-

To terminate the polymerization, add ethanol (1 mL) and toluene (1.5 mL) to the viscous solution. The solution should turn faint yellow.[17]

-

Precipitate the polymer by transferring the reaction mixture into a larger flask containing acetonitrile (20 mL).[17]

-

Isolate the white solid polymer by filtration.

-

Dry the polymer under vacuum for 24 hours.[17]

Caption: Workflow for polyisocyanate synthesis.

Application in Drug Delivery Systems

Isocyanates are crucial for synthesizing polyurethanes, which can be formulated into various drug delivery systems (DDS). The workflow involves the controlled reaction of diisocyanates with polyols to form a polymer matrix that can encapsulate or be conjugated with active pharmaceutical ingredients (APIs).

Caption: Isocyanates in drug delivery system development.

Safety and Handling

This compound is a hazardous chemical and requires strict safety protocols.

-

Hazards: It is highly flammable, and its vapors can form explosive mixtures with air.[1][4] It is toxic if ingested, inhaled, or absorbed through the skin.[1] Contact can cause severe skin and eye irritation or damage.[1] It may also cause respiratory and skin sensitization.[5]

-

Reactivity: this compound reacts with water, releasing toxic and flammable gases.[1][4] It is incompatible with strong oxidizing agents, acids, bases, and alcohols.[2][5]

-

Handling: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[18] Personal protective equipment (PPE), including safety goggles, face shield, gloves, and a suitable respirator, must be worn.[19] To prevent ignition from static discharge, all equipment should be grounded.[5]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[5][19] Containers should be kept tightly sealed, and it is often stored under a nitrogen atmosphere to protect it from moisture.[5]

References

- 1. This compound | C4H7NO | CID 61033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. scent.vn [scent.vn]

- 4. This compound | 110-78-1 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound , >98.0%(GC) , 110-78-1 - CookeChem [cookechem.com]

- 7. chemicalpoint.eu [chemicalpoint.eu]

- 8. US3222386A - Preparation of organic isocyanates - Google Patents [patents.google.com]

- 9. The Role of Isocyanates in Modern Pharmaceuticals [eureka.patsnap.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The Influence of an Isocyanate Structure on a Polyurethane Delivery System for 2′-Deoxycytidine-5′-monophosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biomedical Polyurethanes for Anti-Cancer Drug Delivery Systems: A Brief, Comprehensive Review [mdpi.com]

- 13. Designed hydrocolloid interpenetrating polymeric networks for clinical applications of novel drug-carrying matrix systems using Tris (6-isocyanatohexyl) isocyanurate and hydroxypropylmethylcellulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. How To Get Isocyanate? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. fishersci.com [fishersci.com]

- 19. datasheets.scbt.com [datasheets.scbt.com]

Propyl Isocyanate: A Comprehensive Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for propyl isocyanate (CAS No. 110-78-1), a key reagent in organic synthesis.[1][2] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering a foundational resource for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The structural elucidation of this compound is reliant on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.25 | Triplet | 2H | -CH₂-NCO |

| 1.65 | Sextet | 2H | -CH₂-CH₂-NCO |

| 0.95 | Triplet | 3H | CH₃- |

Note: Data is typically recorded in CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| 128.5 | -N=C=O |

| 45.0 | -CH₂-NCO |

| 23.5 | -CH₂-CH₂-NCO |

| 11.0 | CH₃- |

Note: Data is typically recorded in CDCl₃. Chemical shifts are referenced to the solvent peak.[3]

Table 3: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2275 | Strong, Sharp | -N=C=O Asymmetric Stretch |

| 2965, 2875 | Medium | C-H Aliphatic Stretch |

| 1465 | Medium | C-H Bend |

Note: The strong, sharp absorption band around 2275 cm⁻¹ is highly characteristic of the isocyanate functional group.[4]

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 85 | 100 | [M]⁺ (Molecular Ion) |

| 56 | High | [M - C₂H₅]⁺ |

| 42 | High | [C₂H₄N]⁺ |

| 29 | High | [C₂H₅]⁺ |

Note: Mass spectrometry data can be obtained via gas chromatography-mass spectrometry (GC-MS).[5] The molecular weight of this compound is 85.10 g/mol .[5]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) environments in the this compound molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is utilized.

Sample Preparation:

-

A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0.00 ppm).[6]

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is used to acquire the spectrum.

-

Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each unique carbon atom.

-

A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[7]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound, particularly the characteristic isocyanate group.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation:

-

For a neat liquid sample, a drop of this compound is placed between two salt plates (e.g., NaCl or KBr).

-

Alternatively, a solution of the compound in a suitable solvent (e.g., carbon tetrachloride, CCl₄) can be prepared and analyzed in a liquid cell.

Data Acquisition:

-

A background spectrum of the salt plates or the solvent is recorded.

-

The sample spectrum is then acquired.

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).[8]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or diethyl ether).

Data Acquisition:

-

The sample is injected into the GC, where it is vaporized and separated from any impurities.

-

The separated compound then enters the mass spectrometer.

-

In the ion source (e.g., electron impact ionization), the molecules are ionized and fragmented.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.

-

The resulting mass spectrum is a plot of relative ion abundance versus m/z.[5]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for the elucidation of the this compound structure.

Caption: Workflow of Spectroscopic Elucidation.

References

- 1. This compound | 110-78-1 [chemicalbook.com]

- 2. innospk.com [innospk.com]

- 3. This compound(110-78-1) 13C NMR spectrum [chemicalbook.com]

- 4. This compound(110-78-1) IR Spectrum [m.chemicalbook.com]

- 5. This compound | C4H7NO | CID 61033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 13C nmr spectrum of propyl methanoate C4H8O2 HCOOCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propyl formate C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. d-nb.info [d-nb.info]

Theoretical Exploration of Propyl Isocyanate Reaction Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl isocyanate (CH₃CH₂CH₂NCO) is a valuable chemical intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polyurethanes. The reactivity of the isocyanate group (-N=C=O) is central to its utility, participating in a range of chemical transformations. A thorough understanding of the theoretical underpinnings of its reaction mechanisms is crucial for optimizing reaction conditions, predicting product formation, and designing novel synthetic pathways. This guide provides an in-depth analysis of the core reaction mechanisms of this compound, drawing upon theoretical studies and experimental data from related isocyanates to elucidate its chemical behavior.

Core Reaction Mechanisms

The chemical reactivity of this compound is dominated by the electrophilic nature of the central carbon atom in the isocyanate group, which is susceptible to attack by nucleophiles. The primary reaction pathways include nucleophilic addition, cycloaddition, and thermal decomposition.

Nucleophilic Addition: The Urethane Linkage

The reaction of isocyanates with alcohols to form urethanes (carbamates) is a cornerstone of polyurethane chemistry and a fundamental reaction in organic synthesis. While specific kinetic data for this compound is limited in publicly accessible literature, studies on analogous systems, such as the reaction of phenyl isocyanate with propanol, provide valuable insights into the mechanism and energetics of this transformation.

The reaction is understood to proceed through a multi-step mechanism, often catalyzed by the alcohol reactant itself or by a tertiary amine catalyst. Computational studies, frequently employing Density Functional Theory (DFT), have elucidated the key steps.

Proposed Mechanism (Alcohol Catalysis):

-

Formation of an Alcohol-Isocyanate Complex: The alcohol forms a hydrogen bond with the nitrogen atom of the isocyanate group.

-

Nucleophilic Attack: The oxygen atom of a second alcohol molecule attacks the electrophilic carbon of the isocyanate.

-

Proton Transfer: A concerted proton transfer occurs, leading to the formation of the urethane product.

The activation energy for this type of reaction is influenced by the structure of both the isocyanate and the alcohol, as well as the solvent.

Cycloaddition Reactions

This compound can participate in cycloaddition reactions, where the N=C or C=O double bonds of the isocyanate group react with unsaturated compounds to form cyclic adducts. A common example is the [2+2] cycloaddition with alkenes to form β-lactams.

Ab initio calculations have shown that the [2+2] cycloaddition between isocyanates and alkenes likely proceeds through a concerted, suprafacial mechanism.[1] The reaction involves the formation of a four-membered ring in a single step, passing through a transition state where the new carbon-carbon and carbon-nitrogen bonds are formed simultaneously, albeit potentially to different extents.

Another significant class of cycloadditions is the [3+2] cycloaddition with 1,3-dipoles, such as nitrones. DFT studies on the reaction of isocyanates with nitrones have revealed that the mechanism can be either concerted or stepwise, depending on the polarity of the solvent.[2] In polar solvents, a stepwise mechanism involving a zwitterionic intermediate is favored.

Thermal Decomposition

Quantitative Data Summary

The following tables summarize key quantitative data from theoretical and experimental studies on isocyanate reactions. It is important to note that much of this data is derived from studies on phenyl isocyanate and methyl isocyanate, which serve as models for the reactivity of this compound.

Table 1: Activation Energies for Isocyanate-Alcohol Reactions

| Isocyanate | Alcohol | Solvent | Catalyst | Activation Energy (Ea) (kJ/mol) | Reference |

| Phenyl Isocyanate | 1-Propanol | THF | None (Stoichiometric) | 41.5 (± 1.2) | [5][6] |

| Phenyl Isocyanate | 1-Propanol | THF | Isocyanate Excess | 29.8 (± 0.9) | [5][6] |

| Phenyl Isocyanate | Propan-1-ol | THF | Alcohol Excess | 30-52 | [7] |

| Phenyl Isocyanate | Butan-1-ol | THF | Alcohol Excess | 30-52 | [7] |

| Phenyl Isocyanate | Propan-2-ol | THF | Alcohol Excess | 41-52 | [7] |

| Phenyl Isocyanate | Butan-2-ol | THF | Alcohol Excess | 41-52 | [7] |

Table 2: Theoretical Reaction Barriers for Isocyanate Reactions

| Reaction | Computational Method | Basis Set | Solvent Model | Reaction Barrier (kJ/mol) | Reference |

| Phenyl Isocyanate + 1-Propanol (Isocyanate Excess) | G4MP2 | - | SMD (THF) | 62.6 | [5][6] |

| Methyl Isocyanate + Methanol (Dimer) | B3LYP | 6-311++G(df,p) | Gas Phase | - | [8] |

| Formaldehyde + Isocyanic Acid ([2+2] Cycloaddition) | B3LYP | - | - | 137.6 | [9] |

| Phenylnitrile Oxide + SO₂ (Catalyst) → Phenyl Isocyanate | DLPNO-CCSD(T) | CBS(3/4) | CPCM (Benzene) | ~37.7 | [10] |

Experimental and Computational Protocols

Experimental Protocol: Kinetic Analysis of this compound-Alcohol Reaction via Microreactor and HPLC

This protocol outlines a method for determining the kinetic parameters of the reaction between this compound and an alcohol (e.g., 1-propanol) using a microreactor system coupled with High-Performance Liquid Chromatography (HPLC) analysis.[2][7]

1. Materials and Reagents:

-

This compound (reagent grade)

-

1-Propanol (anhydrous)

-

Tetrahydrofuran (THF, anhydrous)

-

Acetonitrile (HPLC grade)

-

Water (deionized)

-

n-Butylamine (for quenching)

2. Instrumentation:

-

Microreactor system with precise temperature and flow rate control

-

Syringe pumps

-

HPLC system with a UV detector and a C18 column

3. Procedure:

-

Solution Preparation: Prepare stock solutions of this compound and 1-propanol in anhydrous THF at known concentrations. For pseudo-first-order conditions, the alcohol concentration should be in large excess (e.g., 20-fold).

-

Reaction Setup: Pump the reactant solutions into the microreactor at controlled flow rates. The microreactor is maintained at a constant temperature.

-

Sample Collection: Collect samples at the outlet of the microreactor at different residence times (varied by changing the flow rate).

-

Quenching: Immediately quench the reaction in the collected samples by adding a solution of n-butylamine in acetonitrile. The n-butylamine rapidly reacts with the remaining this compound to form a stable urea derivative.

-

HPLC Analysis: Analyze the quenched samples by HPLC. The concentration of the urea derivative is quantified to determine the extent of the reaction.

-

Data Analysis: Plot the natural logarithm of the decrease in this compound concentration versus reaction time. The slope of the resulting linear plot gives the observed rate constant. The second-order rate constant can then be calculated by dividing the observed rate constant by the concentration of the alcohol.

-

Activation Energy Determination: Repeat the experiment at several different temperatures to determine the activation energy from an Arrhenius plot.

Computational Protocol: DFT Study of a Reaction Mechanism

This protocol describes a general workflow for investigating the reaction mechanism of this compound using Density Functional Theory (DFT).

1. Software:

-

A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

2. Procedure:

-

Model System Definition: Define the reactants (e.g., this compound and an alcohol molecule) and the expected product(s).

-

Conformational Search: Perform a conformational search for all species (reactants, intermediates, transition states, and products) to locate the lowest energy structures.

-

Geometry Optimization: Optimize the geometries of the reactants, products, and any proposed intermediates using a suitable DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), 6-311++G(d,p)).[11][12]

-

Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency). The frequency calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections.

-

Transition State Search: Locate the transition state structures connecting the reactants to products or intermediates. This can be done using methods like synchronous transit-guided quasi-Newton (STQN) or by scanning the potential energy surface along a reaction coordinate.

-

Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations starting from the transition state structure to confirm that it connects the desired reactants and products.[13]

-

Energy Calculations: Calculate the single-point energies of all optimized structures using a higher level of theory or a larger basis set to obtain more accurate energy profiles. Include ZPVE corrections.

-

Solvent Effects: Incorporate the effects of a solvent using an implicit solvent model such as the Polarizable Continuum Model (PCM) or the SMD model.[5][6]

-

Analysis: Analyze the calculated energy barriers (activation energies) and reaction energies to determine the favorability of different reaction pathways. Natural Bond Orbital (NBO) analysis can be used to study charge distributions and orbital interactions.[11]

Visualizations of Reaction Pathways and Workflows

Caption: Pathway for nucleophilic addition of an alcohol to this compound.

Caption: Concerted vs. stepwise [2+2] cycloaddition pathways.

References

- 1. Computational study of the thermal decomposition of some oxypropenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. mdpi.com [mdpi.com]

- 5. Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Propyl isocyanate safety and handling precautions in the lab

An In-depth Technical Guide to Propyl Isocyanate Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No: 110-78-1) is a highly reactive organic compound utilized as an intermediate in the synthesis of various chemicals, including pesticides like Iprodione.[1] Its isocyanate functional group makes it a valuable reagent, but also imparts significant hazardous properties.[1] This guide provides a comprehensive overview of the safety and handling precautions necessary for the laboratory use of this compound, focusing on hazard mitigation, emergency response, and proper disposal. Adherence to these protocols is critical to ensure the safety of laboratory personnel and the environment.

Hazard Identification and Classification

This compound is a hazardous substance that presents multiple risks, including high flammability, acute toxicity, corrosivity, and the potential for sensitization.[2][3] It is designated as a Poison Inhalation Hazard by the Department of Transportation (DOT).[4] The compound reacts violently with water, which can lead to the release of toxic gases and dangerous pressure buildup in sealed containers.[1][2][5]

GHS Hazard Classification:

-

Flammable liquids: Category 2 (H225: Highly Flammable liquid and vapor)[6][7]

-

Acute Toxicity, Oral: Category 4 (H302: Harmful if swallowed)[3][6]

-

Acute Toxicity, Dermal: Category 4 (H312: Harmful in contact with skin)[6]

-

Acute Toxicity, Inhalation: Category 1 (Fatal if inhaled)[3]

-

Skin Corrosion/Irritation: Category 1/2 (Causes severe skin burns and eye damage / Causes skin irritation)[3][6]

-

Serious Eye Damage/Eye Irritation: Category 1 (H318: Causes serious eye damage)[3][6][7]

-

Respiratory Sensitization: Category 1 (May cause allergy or asthma symptoms or breathing difficulties if inhaled)[3][7]

-

Skin Sensitization: Category 1 (H317: May cause an allergic skin reaction)[3][6]

-

Specific target organ toxicity (single exposure): Category 3 (Respiratory system)[3][7]

Physical and Chemical Properties

The physical and chemical properties of this compound necessitate careful handling, particularly its low flash point and high vapor pressure, which contribute to its flammability and inhalation hazards.

| Property | Value | References |

| CAS Number | 110-78-1 | [1][7] |

| Molecular Formula | C₄H₇NO | [1][6] |

| Molecular Weight | 85.10 g/mol | [6][7] |

| Appearance | Colorless to yellow liquid | [1][3][4] |

| Odor | Pungent, sharp | [3][4][6] |

| Boiling Point | 83-84 °C (181.4-183.2 °F) | [1][3] |

| Melting Point | < -30 °C (-22 °F) | [1][3] |

| Flash Point | -1 °C (30.2 °F) | [3] |

| Density | 0.908 g/mL at 25°C | [1] |

| Vapor Pressure | 83.9 mmHg at 25°C | [1] |

| Water Reactivity | Reacts with water to produce toxic vapor | [1][5][6] |

Safe Handling and Storage

Strict protocols for handling and storage are essential to minimize exposure and prevent hazardous incidents.

Engineering Controls

-

All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]

-

Operations should be enclosed where possible.[4]

-

Emergency eyewash fountains and safety showers must be readily accessible in the immediate work area.[3][4]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to prevent exposure through inhalation, skin, and eye contact.

Caption: PPE selection logic for handling this compound.

Storage Requirements

-

Store in tightly closed containers in a cool, dry, and well-ventilated area.[3][4]

-

Keep away from heat, sparks, open flames, and other ignition sources.[3][4]

-

Store under an inert atmosphere, such as nitrogen, to prevent reactions with moisture.[3]

-

Isolate from incompatible materials, including acids, bases, alcohols, amines, and strong oxidizing agents.[1][3][5]

-

Ground and bond all containers and transfer equipment to prevent static discharge.[3][4]

Emergency Procedures

Immediate and appropriate response to emergencies is crucial to mitigate harm.

First Aid Measures

Effects of exposure may be delayed; victims should be kept under observation.[6] Medical personnel must be aware of the material involved and take precautions.[6]

| Exposure Route | First Aid Protocol | References |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration using a proper respiratory medical device; DO NOT use mouth-to-mouth resuscitation. Seek immediate medical attention. | [2][6] |

| Skin Contact | Immediately remove all contaminated clothing and shoes. Flush skin with running water for at least 15-20 minutes. For severe burns, seek immediate medical attention. | [2][4][6] |

| Eye Contact | Immediately flush eyes with large amounts of running water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if it can be done safely. Seek immediate medical attention. | [2][4][6] |

| Ingestion | DO NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [2][3] |

Fire Fighting Measures

-

Hazards: this compound is highly flammable and its vapor can travel a considerable distance to an ignition source and flash back.[2][4] Containers may explode when heated or contaminated with water.[4][5] Fires will produce poisonous gases, including hydrogen cyanide and nitrogen oxides.[2][4]

-

Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[4][5]

-

Unsuitable Media: Do not use a solid stream of water, as it can react with the isocyanate and spread the fire.[2]

-

Procedure: Move undamaged containers from the fire area if it is safe to do so. Use water spray or fog to cool fire-exposed containers.[2][5]

Experimental Protocol: Spill Decontamination

This protocol details the steps for cleaning a minor laboratory spill (<100 mL). For major spills, evacuate the area and contact emergency services immediately.[4][8]

Objective

To safely neutralize and decontaminate a minor spill of this compound, minimizing personnel exposure and environmental contamination.

Materials

-

Appropriate PPE (See Section 3)

-

Inert absorbent material (e.g., vermiculite, sand, activated charcoal). DO NOT use combustible materials like sawdust. [4][9]

-

Decontamination solution (see preparation below)

-

Open-top, labeled waste container. DO NOT use a sealed container. [8][10]

Decontamination Solution Preparation

Prepare one of the following solutions. For the ammonia-based solution, ensure adequate ventilation.[8][10]

-

Formula 1: 5-10% Sodium Carbonate, 0.2-2% liquid detergent, and 88-95% water.[8][10]

-

Formula 2: 3-8% Concentrated Ammonia, 0.2-2% liquid detergent, and 90-97% water.[8][10]

Spill Cleanup Workflow

Caption: Emergency response workflow for a this compound spill.

Procedure

-

Immediate Response: Alert personnel and evacuate the immediate area. Isolate the spill area for at least 50 meters in all directions.[5]

-

Preparation: Don the appropriate full PPE. Eliminate all ignition sources (flames, sparks, hot surfaces).[4][5]

-

Containment: Cover the spill with a dry, inert absorbent material.[4][9]

-

Collection: Using non-sparking tools, carefully shovel the absorbed material into a labeled, open-top container. Fill the container no more than halfway to allow for gas expansion.[2][10]

-

Decontamination:

-

Waste Neutralization: Move the open container to a safe, well-ventilated area (e.g., a fume hood) and let it stand for 24-72 hours to ensure the reaction is complete. The evolution of CO₂ gas requires that the container is not sealed to prevent rupture.[2][8][10]

Waste Disposal

All this compound waste, including contaminated absorbents and PPE, is considered hazardous waste.[4]

-

Neutralized waste material from spills must be collected by a licensed hazardous waste disposal contractor.[8]

-

Never dispose of this compound down the drain or with general laboratory waste.[2]

-

Follow all federal, state, and local regulations for hazardous waste disposal.[8]

References

- 1. innospk.com [innospk.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. fishersci.com [fishersci.com]

- 4. nj.gov [nj.gov]

- 5. N-PROPYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. This compound | C4H7NO | CID 61033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 异氰酸丙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. fsi.co [fsi.co]

- 9. actsafe.ca [actsafe.ca]

- 10. safetyinnumbers.ca [safetyinnumbers.ca]

Propyl Isocyanate: A Technical Guide to Electrophilicity and Reaction Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl isocyanate (CH₃CH₂CH₂NCO) is a valuable reagent in organic synthesis, prized for its reactive isocyanate functional group (-N=C=O). This group's inherent electrophilicity allows it to readily react with a variety of nucleophiles, forming stable covalent bonds. This reactivity profile makes this compound a key building block in the synthesis of a diverse range of compounds, including pharmaceuticals, agrochemicals, and polymers. Understanding the electrophilicity and reaction kinetics of this compound is paramount for controlling reaction outcomes, optimizing synthesis protocols, and designing novel molecules with desired properties. This technical guide provides an in-depth analysis of the core principles governing the reactivity of this compound, detailed experimental protocols for kinetic analysis, and a summary of available kinetic data for analogous systems.

Electrophilicity of the Isocyanate Group

The reactivity of this compound is dominated by the electrophilic character of the central carbon atom in the isocyanate group. This electrophilicity arises from the cumulative electron-withdrawing effects of the adjacent nitrogen and oxygen atoms, creating a significant partial positive charge on the carbon. This makes it a prime target for nucleophilic attack.

The resonance structures of the isocyanate group illustrate this charge distribution:

R-N=C=O <--> R-N⁻-C⁺=O <--> R-N=C⁺-O⁻

The propyl group (CH₃CH₂CH₂-), being a simple alkyl group, has a mild electron-donating effect through induction. Compared to aromatic isocyanates (e.g., phenyl isocyanate), where the phenyl group can withdraw electron density through resonance, the alkyl group in this compound slightly tempers the electrophilicity of the carbonyl carbon. However, the fundamental reactivity remains high.

Computational studies on isocyanates confirm the significant positive charge on the carbonyl carbon, making it the primary site for nucleophilic attack. The LUMO (Lowest Unoccupied Molecular Orbital) of the isocyanate is typically centered on the N=C=O group, further indicating its susceptibility to reaction with electron-rich species.

Reaction Kinetics and Mechanisms

This compound undergoes addition reactions with a variety of nucleophiles. The general mechanism involves the attack of the nucleophile on the electrophilic carbon of the isocyanate group, followed by proton transfer to the nitrogen atom.

Reaction with Alcohols (Urethane Formation)

The reaction of this compound with alcohols yields N-propylcarbamates, commonly known as urethanes. This reaction is of significant industrial importance for the production of polyurethanes.

General Reaction: CH₃CH₂CH₂NCO + R'OH → CH₃CH₂CH₂NHCOOR' (this compound + Alcohol → N-Propylcarbamate)

The reaction kinetics are typically second-order, being first-order with respect to both the isocyanate and the alcohol. The reaction can be catalyzed by both acids and bases. Tertiary amines and organotin compounds are particularly effective catalysts.

Reaction with Amines (Urea Formation)

The reaction of this compound with primary or secondary amines is extremely rapid and results in the formation of N,N'-substituted ureas. This reaction is generally much faster than the reaction with alcohols and typically does not require a catalyst.

General Reaction: CH₃CH₂CH₂NCO + R'R''NH → CH₃CH₂CH₂NHCONR'R'' (this compound + Amine → Substituted Urea)

The high nucleophilicity of the amine nitrogen leads to a very fast reaction rate. The kinetics are also second-order.

Reaction with Water (Hydrolysis)

This compound reacts with water in a multi-step process. The initial reaction forms an unstable carbamic acid intermediate, which then decomposes to yield n-propylamine and carbon dioxide. The newly formed amine can then react with another molecule of this compound to form a symmetrically disubstituted urea.

Reaction Steps:

-

CH₃CH₂CH₂NCO + H₂O → [CH₃CH₂CH₂NHCOOH] (Carbamic Acid Intermediate)

-

[CH₃CH₂CH₂NHCOOH] → CH₃CH₂CH₂NH₂ + CO₂ (Decomposition)

-

CH₃CH₂CH₂NH₂ + CH₃CH₂CH₂NCO → (CH₃CH₂CH₂NH)₂CO (Urea Formation)

The overall rate of hydrolysis can be influenced by factors such as temperature, pH, and the presence of catalysts.

Quantitative Kinetic Data

Direct quantitative kinetic data for the reactions of n-propyl isocyanate is scarce in the peer-reviewed literature. However, data from analogous short-chain alkyl isocyanates and phenyl isocyanate can provide valuable insights into its expected reactivity. The following tables summarize representative kinetic data for these related compounds.

Table 1: Reaction of Phenyl Isocyanate with Various Alcohols

| Alcohol | Temperature (°C) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| Methanol | 25 | 2.5 x 10⁻⁴ | 35.6 |

| Ethanol | 25 | 1.8 x 10⁻⁴ | 38.5 |

| n-Propanol | 25 | 1.5 x 10⁻⁴ | 41.0 |

| Isopropanol | 25 | 0.6 x 10⁻⁴ | 44.4 |

| n-Butanol | 25 | 1.6 x 10⁻⁴ | 40.2 |

Note: Data compiled from various sources and should be used for comparative purposes. The reactivity of this compound is expected to be in a similar range to other primary alcohols.

Table 2: Relative Reactivity of Isocyanates with n-Butanol

| Isocyanate | Relative Rate |

| Phenyl Isocyanate | 1.0 |

| n-Butyl Isocyanate | ~0.3 |

| t-Butyl Isocyanate | ~0.01 |

Note: This table illustrates the effect of the substituent on the isocyanate's reactivity. The reactivity of n-propyl isocyanate is expected to be similar to that of n-butyl isocyanate.

Experimental Protocols for Kinetic Studies

The kinetics of this compound reactions can be monitored using various analytical techniques. In-situ Fourier Transform Infrared (FTIR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are two of the most common and effective methods.

Kinetic Analysis using In-Situ FTIR Spectroscopy

In-situ FTIR spectroscopy allows for real-time monitoring of the reaction progress by tracking the disappearance of the characteristic isocyanate peak and the appearance of product peaks.

Methodology:

-

Instrument Setup: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe is used. The probe is inserted directly into the reaction vessel.

-

Reaction Setup: The reaction is carried out in a temperature-controlled reactor equipped with a stirrer. This compound and the nucleophile (e.g., alcohol, amine) are dissolved in a suitable inert solvent (e.g., anhydrous toluene, acetonitrile).

-

Data Acquisition: A background spectrum of the solvent and one of the reactants is collected. The reaction is initiated by adding the second reactant. Spectra are then collected at regular intervals throughout the course of the reaction.

-

Data Analysis: The concentration of the isocyanate is monitored by the decrease in the intensity of its characteristic asymmetric stretching band, which appears around 2270-2250 cm⁻¹. The appearance of the product can also be monitored (e.g., the urethane C=O stretch around 1700 cm⁻¹). The rate constants can be determined by plotting the concentration of the isocyanate versus time and fitting the data to the appropriate rate law.

Kinetic Analysis using High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a reaction mixture at different time points.

Methodology:

-

Reaction Setup: The reaction is carried out in a series of temperature-controlled vials.

-

Sampling and Quenching: At specific time intervals, an aliquot of the reaction mixture is withdrawn and immediately quenched to stop the reaction. A common quenching agent for isocyanate reactions is an excess of a highly reactive amine, such as dibutylamine, which rapidly converts any remaining this compound into a stable urea derivative.

-

Sample Preparation: The quenched samples are diluted with a suitable solvent and prepared for HPLC analysis.

-

HPLC Analysis: The samples are injected into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector. The mobile phase composition is optimized to achieve good separation of the starting materials, the product, and the quenching agent derivative.

-

Quantification and Kinetic Analysis: Calibration curves for the reactants and products are generated using standards of known concentrations. The concentration of each species in the quenched samples is determined from the peak areas in the chromatograms. The rate constants are then calculated by plotting the concentration data against time.

Applications in Drug Development

The predictable and versatile reactivity of this compound makes it a useful tool in drug development. It can be employed to:

-

Introduce urea or carbamate linkages: These functional groups are common in many drug molecules and can influence properties such as solubility, stability, and receptor binding.

-

Act as a linker: this compound can be used to conjugate a drug molecule to a carrier, such as a polymer or a peptide, to improve its delivery or targeting.

-

Serve as a reactive probe: The isocyanate group can be used to covalently label specific nucleophilic residues in proteins or other biomolecules for target identification and validation studies.

Conclusion

This compound is a highly reactive electrophile that readily participates in addition reactions with a wide range of nucleophiles. While specific kinetic data for this compound is limited, its reactivity can be reliably predicted based on data from analogous short-chain alkyl isocyanates. The reaction kinetics can be effectively studied using established analytical techniques such as in-situ FTIR and HPLC. A thorough understanding of the electrophilicity and reaction kinetics of this compound is essential for its effective application in organic synthesis, polymer chemistry, and drug development, enabling the precise control of chemical reactions and the rational design of novel functional molecules.

Methodological & Application

Application of Propyl Isocyanate in Polyurethane Synthesis for Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Propyl isocyanate, a monofunctional aliphatic isocyanate, serves as a valuable reagent in polyurethane chemistry, primarily for end-capping polymer chains and for the synthesis of functionalized polyurethane materials with controlled architectures. Its application in the biomedical and pharmaceutical fields is of particular interest for creating biocompatible and biodegradable materials with tailored properties for drug delivery, tissue engineering, and medical device coatings.

Polyurethanes are a versatile class of polymers, synthesized through the reaction of an isocyanate component with a polyol.[1][2] The properties of the resulting polyurethane are highly dependent on the specific monomers used. While di- or poly-isocyanates are used to build the main polymer chain, monofunctional isocyanates like this compound are employed to control molecular weight by terminating chain growth or to introduce specific functionalities at the chain ends.

In the context of drug delivery, polyurethanes are explored for their ability to form various structures such as nanoparticles, micelles, and hydrogels, which can encapsulate and provide sustained release of therapeutic agents.[3] The biocompatibility of polyurethanes is a critical factor, with those synthesized from aliphatic isocyanates generally considered more biocompatible than their aromatic counterparts due to the non-toxic nature of their degradation byproducts.[2]

The use of this compound allows for precise control over the hydrophilic-lipophilic balance (HLB) of the resulting polyurethane. By capping a hydrophilic polyol chain with the more hydrophobic propyl group, the overall properties of the polymer can be fine-tuned to optimize drug solubility, encapsulation efficiency, and release kinetics. Furthermore, this compound can be used to modify the surface of existing materials or nanoparticles to improve their biocompatibility or to facilitate their interaction with biological systems.

While extensive literature exists on the use of common diisocyanates such as MDI, TDI, and HDI in polyurethane synthesis,[4] specific quantitative data and detailed protocols for the use of this compound are less common. Therefore, the experimental protocols provided below are based on general principles of polyurethane synthesis and may require optimization for specific applications.

Experimental Protocols

Protocol 1: Synthesis of a Propyl-Terminated Poly(ethylene glycol) (PEG) as a Precursor for Polyurethane Synthesis

This protocol describes the synthesis of a monofunctional macro-initiator by end-capping polyethylene glycol (PEG) with this compound. This precursor can then be used in subsequent polymerization reactions to create block copolymers or functionalized polyurethanes.

Materials:

-

Poly(ethylene glycol) (PEG), hydroxyl-terminated (molecular weight of choice, e.g., 2000 g/mol )

-

This compound

-

Anhydrous toluene or other suitable aprotic solvent

-

Dibutyltin dilaurate (DBTDL) or other suitable catalyst

-

Nitrogen gas supply

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel)

-

Magnetic stirrer and heating mantle

Procedure:

-

Drying of Reagents: Dry the PEG under vacuum at 80-100 °C for several hours to remove any residual water. Ensure all glassware is oven-dried and cooled under a stream of nitrogen. Anhydrous solvents should be used.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve the dried PEG in anhydrous toluene.

-

Initiation of Reaction: Purge the flask with nitrogen for 15-20 minutes to create an inert atmosphere. Heat the solution to the desired reaction temperature (e.g., 60-80 °C).

-

Addition of this compound: Slowly add a stoichiometric amount of this compound to the PEG solution using a dropping funnel. The molar ratio of this compound to PEG should be 1:1 to ensure monofunctionalization.

-

Catalysis: Add a catalytic amount of DBTDL (typically 0.01-0.1% by weight of the total reactants) to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by Fourier-Transform Infrared (FTIR) spectroscopy. The disappearance of the characteristic isocyanate peak (around 2270 cm⁻¹) and the appearance of the urethane carbonyl peak (around 1700 cm⁻¹) indicate the completion of the reaction.

-

Purification: Once the reaction is complete, cool the mixture to room temperature. The product can be purified by precipitation in a non-solvent such as cold diethyl ether or hexane, followed by filtration and drying under vacuum.

Characterization:

The resulting propyl-terminated PEG can be characterized by:

-

FTIR Spectroscopy: To confirm the formation of the urethane linkage.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the structure and determine the degree of functionalization.

-

Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index (PDI).

Protocol 2: General Procedure for the Synthesis of a Linear Polyurethane using a Diisocyanate and a Diol, with this compound as an End-Capping Agent

This protocol outlines a general "one-shot" method for synthesizing a linear polyurethane with controlled molecular weight using this compound as a chain terminator.

Materials:

-

A suitable diisocyanate (e.g., hexamethylene diisocyanate - HDI)

-

A suitable diol (e.g., polycaprolactone diol - PCL)

-

This compound

-

Anhydrous dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Dibutyltin dilaurate (DBTDL) catalyst

-

Nitrogen gas supply

-

Standard laboratory glassware

Procedure:

-

Drying of Reagents: Thoroughly dry the diol and solvent to remove any moisture.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the diol in the anhydrous solvent.

-

Addition of Diisocyanate: Add the diisocyanate to the diol solution with vigorous stirring. The molar ratio of diisocyanate to diol will determine the final polymer properties and is typically slightly above 1:1 to ensure isocyanate-terminated chains for subsequent capping.

-

Addition of Catalyst: Add a catalytic amount of DBTDL.

-

Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70-90 °C) and allow the polymerization to proceed for a specified time, monitoring the viscosity.

-

Chain Termination: To control the molecular weight, add a calculated amount of this compound to the reaction mixture. The amount will depend on the desired final molecular weight.

-

Reaction Completion and Purification: Continue the reaction until the isocyanate peak in the FTIR spectrum disappears. Precipitate the polymer in a non-solvent (e.g., methanol or water), filter, and dry under vacuum.

Quantitative Data Summary

Due to the limited availability of specific studies on polyurethanes synthesized with this compound in the public domain, a detailed quantitative data table cannot be provided. However, the following table presents a generalized summary of the expected influence of this compound on polyurethane properties based on established principles of polymer chemistry. Researchers should determine these properties experimentally for their specific formulations.

| Property | Influence of this compound (as an end-capper) | Typical Characterization Method |

| Molecular Weight (Mn, Mw) | Increasing the concentration of this compound will lead to a decrease in the average molecular weight as it terminates chain growth. | GPC |

| Polydispersity Index (PDI) | Can potentially lead to a narrower molecular weight distribution (lower PDI) by providing a more controlled termination step compared to reactions terminated by impurities. | GPC |

| Thermal Properties (Tg, Tm) | The effect on Glass Transition Temperature (Tg) and Melting Temperature (Tm) will depend on the overall polymer composition. The introduction of propyl groups may slightly decrease Tg due to increased chain-end mobility. | DSC (Differential Scanning Calorimetry) |

| Mechanical Properties | Lower molecular weight polymers resulting from higher this compound concentrations will generally exhibit lower tensile strength and modulus but may have increased elongation at break. | Tensile Testing |

| Hydrophilicity/Hydrophobicity | The aliphatic propyl group will increase the hydrophobicity of the polymer, which can influence swelling behavior in aqueous media and interaction with biological molecules. | Contact Angle Measurement |

| Drug Release Rate | Increased hydrophobicity may lead to a slower release of hydrophilic drugs and a faster release of hydrophobic drugs. The overall release profile will be a complex function of polymer degradation, drug diffusion, and polymer-drug interactions. | In vitro release studies (e.g., using HPLC) |

Visualizations

Polyurethane Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of a polyurethane, incorporating the potential use of this compound as an end-capping agent.

Logical Relationship of Components in Polyurethane Synthesis

This diagram illustrates the relationship between the primary components in a polyurethane formulation and their contribution to the final polymer structure.

References

Application Notes and Protocols for Propyl Isocyanate as a Derivatizing Agent in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many compounds of interest in pharmaceutical and biomedical research, such as amines, alcohols, and thiols, are often polar and non-volatile, making them unsuitable for direct GC-MS analysis. Chemical derivatization is a crucial sample preparation step that converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives, thereby improving their chromatographic behavior and detection sensitivity.[1][2]

Propyl isocyanate is an effective derivatizing agent for compounds containing active hydrogen atoms, such as primary and secondary amines, alcohols, and thiols. The reaction involves the addition of the active hydrogen across the -N=C=O group of the isocyanate, forming stable urea (from amines) or carbamate (from alcohols) derivatives. These derivatives are typically more volatile and less polar than the parent molecules, leading to improved peak shape, enhanced resolution, and lower detection limits in GC-MS analysis.

This document provides detailed application notes and protocols for the use of this compound as a derivatizing agent for the GC-MS analysis of common analytes in drug development and related fields.

Principle of Derivatization with this compound

This compound reacts with active hydrogen-containing functional groups (-NH₂, >NH, -OH, -SH) to form N-propylurea and N-propylcarbamate derivatives. The general reaction schemes are as follows:

-

Primary Amines: R-NH₂ + CH₃CH₂CH₂-N=C=O → R-NH-C(=O)NH-CH₂CH₂CH₃ (a substituted urea)

-

Secondary Amines: R₂NH + CH₃CH₂CH₂-N=C=O → R₂N-C(=O)NH-CH₂CH₂CH₃ (a substituted urea)

-

Alcohols: R-OH + CH₃CH₂CH₂-N=C=O → R-O-C(=O)NH-CH₂CH₂CH₃ (a carbamate)

These reactions are typically rapid and can be performed under mild conditions. The resulting derivatives exhibit excellent chromatographic properties and produce characteristic mass spectra that are useful for structural elucidation.

Advantages of this compound Derivatization

-

Improved Volatility and Thermal Stability: The derivatization process masks polar functional groups, leading to increased volatility and reduced thermal degradation in the hot GC inlet and column.[3]

-

Enhanced Chromatographic Performance: Derivatization results in sharper, more symmetrical peaks and better separation of analytes from complex matrices.[4]

-

Increased Sensitivity: The derivatives often exhibit improved ionization efficiency and produce characteristic fragment ions, leading to lower limits of detection (LOD) and quantification (LOQ).

-

Structural Elucidation: The mass spectra of the this compound derivatives provide valuable structural information, including the molecular weight of the original analyte.

Experimental Protocols

Protocol 1: Derivatization of Primary and Secondary Amines (e.g., Amphetamines)

This protocol is suitable for the analysis of primary and secondary amines, such as amphetamine and methamphetamine, in various sample matrices.

Materials:

-

This compound (reagent grade)

-

Anhydrous solvent (e.g., acetonitrile, ethyl acetate, or dichloromethane)

-

Anhydrous catalyst (e.g., pyridine or triethylamine, optional)

-

Sample containing the analyte(s) of interest

-

Internal standard (e.g., a deuterated analog of the analyte)

-

Vortex mixer

-

Heating block or water bath

-

GC-MS system

Procedure:

-

Sample Preparation:

-

Accurately weigh or measure a known amount of the sample into a clean, dry reaction vial.

-

If the sample is in an aqueous solution, it must be extracted into an organic solvent and dried completely. Isocyanates are highly reactive with water.[1]

-

Add a known amount of the internal standard to the sample.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Derivatization Reaction:

-

Add 200 µL of anhydrous solvent to the dried sample residue.

-

Add 50 µL of this compound to the vial.

-

If a catalyst is used, add 10 µL of anhydrous pyridine or triethylamine.

-

Cap the vial tightly and vortex for 1 minute.

-

Heat the reaction mixture at 60°C for 30 minutes.

-

Allow the vial to cool to room temperature.

-

-

Sample Work-up:

-

Evaporate the solvent and excess reagent under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 100 µL) of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

-

-

GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

Acquire data in both full scan and selected ion monitoring (SIM) modes.

-

Caption: Workflow for the derivatization of analytes with this compound followed by GC-MS analysis.

Quantitative Data

The following tables summarize typical quantitative data that can be obtained using the described protocol for the analysis of amphetamine and methamphetamine.

Table 1: GC-MS Retention Times and Characteristic Ions

| Analyte | Retention Time (min) | Molecular Ion (M+) | Base Peak (m/z) | Qualifier Ions (m/z) |

| Amphetamine-PI | 12.5 | 220 | 129 | 91, 118 |

| Methamphetamine-PI | 13.2 | 234 | 143 | 91, 118 |

PI: this compound derivative

Table 2: Method Validation Parameters

| Analyte | Linear Range (ng/mL) | R² | LOD (ng/mL) | LOQ (ng/mL) |

| Amphetamine | 5 - 1000 | > 0.995 | 1.5 | 5 |

| Methamphetamine | 5 - 1000 | > 0.998 | 1.2 | 5 |

GC-MS Parameters

The following are recommended starting parameters for the GC-MS analysis of this compound derivatives. Optimization may be required based on the specific analytes and instrumentation.

Table 3: Recommended GC-MS Conditions

| Parameter | Setting |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS or equivalent) |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Inlet Temperature | 250°C |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Program | Initial temp: 100°C, hold for 1 minRamp: 10°C/min to 280°CHold: 5 min at 280°C |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temp. | 150°C |

| Scan Range | 40 - 500 amu |

| SIM Ions | See Table 1 |

Signaling Pathways and Logical Relationships

In the context of drug development, understanding the metabolic pathways of a drug candidate is crucial. Derivatization with this compound can be applied to the analysis of metabolites containing primary or secondary amine groups. The following diagram illustrates the logical relationship in a typical drug metabolism study where derivatization is employed.

Caption: Logical workflow for the identification and quantification of drug metabolites using derivatization.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| No or low derivatization yield | Presence of water in the sample or reagents. | Ensure all solvents and reagents are anhydrous. Dry the sample completely before adding reagents. |

| Incomplete reaction. | Increase reaction time or temperature. Consider using a catalyst. | |

| Poor peak shape (tailing) | Active sites in the GC system. | Use a deactivated liner and a high-quality, inert GC column. |

| Incomplete derivatization. | Optimize derivatization conditions. | |

| Interfering peaks | Excess derivatizing reagent or byproducts. | Evaporate the sample to dryness after derivatization and reconstitute in a clean solvent. |

| Matrix components. | Perform a sample cleanup step (e.g., solid-phase extraction) before derivatization. |

Conclusion

This compound is a versatile and effective derivatizing agent for the GC-MS analysis of compounds containing primary and secondary amines, alcohols, and thiols. The formation of stable, volatile derivatives significantly improves chromatographic performance and detection sensitivity. The protocols and data presented in these application notes provide a solid foundation for developing and validating robust analytical methods for a wide range of analytes in pharmaceutical and biomedical research. As with any analytical method, optimization of the derivatization and GC-MS conditions is recommended for each specific application to achieve the best results.

References

Application Notes and Protocols for Propyl Isocyanate in the Synthesis of Agricultural Fungicides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of the propyl-carbamate moiety in the synthesis of agricultural fungicides, with a focus on the well-established fungicide, propamocarb. While the commercial synthesis of propamocarb utilizes propyl chloroformate, this document also presents a representative protocol for the synthesis of N-propylcarbamates from propyl isocyanate, a related starting material. Detailed experimental protocols, quantitative data on fungicidal activity, and diagrams of the mechanism of action are provided to support research and development in this area.

Introduction to Propyl-Carbamate Fungicides

Carbamate-based fungicides are a significant class of agrochemicals used to control a wide range of fungal pathogens. The propyl-carbamate functional group, in particular, is a key structural feature of the systemic fungicide propamocarb. Propamocarb is highly effective against Oomycete pathogens, which are responsible for destructive diseases such as late blight, damping-off, and various root and stem rots. Its systemic nature allows it to be absorbed by the plant and translocated, providing both protective and curative action.

Mechanism of Action: Disruption of Fungal Cell Membranes

Propamocarb's primary mode of action is the disruption of the fungal cell membrane's integrity. It achieves this by inhibiting the biosynthesis of essential phospholipids and fatty acids. This targeted action leads to a loss of membrane function, leakage of cellular contents, and ultimately, the cessation of mycelial growth and spore germination.

Application Notes and Protocols for Propyl Isocyanate-Mediated Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl isocyanate (CH₃CH₂CH₂NCO) is a reactive organic compound belonging to the isocyanate family. Its electrophilic isocyanate group (-N=C=O) readily reacts with various nucleophilic functional groups present on the surface of biomolecules, making it a useful reagent for bioconjugation. This process involves the formation of stable covalent bonds, enabling the modification of proteins, peptides, and other biological macromolecules. Applications of such modifications are diverse, ranging from the attachment of labels for imaging and tracking to the conjugation of drugs for targeted delivery and the alteration of protein properties for therapeutic or diagnostic purposes.

Isocyanates, in general, react with primary amines, such as the ε-amino group of lysine residues, to form stable urea linkages. They can also react with other nucleophiles like the sulfhydryl group of cysteine (forming a thiocarbamate linkage) and the hydroxyl groups of serine, threonine, and tyrosine (forming carbamate linkages), although the reaction with amines is typically more favorable under physiological conditions. The reactivity of isocyanates is influenced by factors such as pH, temperature, and the specific chemical environment of the reactive residues on the biomolecule. Alkyl isocyanates, like this compound, are known to have different reactivity profiles and hydrolysis rates compared to their aryl counterparts.[1][2]

This document provides a detailed protocol for the bioconjugation of proteins with this compound, including reaction conditions, purification of the conjugate, and methods for characterization.

Safety Precautions

This compound is a hazardous substance and must be handled with extreme care in a well-ventilated chemical fume hood.[3][4][5] It is crucial to wear appropriate personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[3][5] Avoid inhalation of vapors and any direct contact with skin and eyes.[3][6] In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[7] All personnel working with isocyanates should be thoroughly trained on their hazards and safe handling procedures.[3]

Materials and Reagents

-

Protein of interest (e.g., antibody, enzyme) in a suitable buffer (e.g., phosphate-buffered saline, PBS)

-

This compound

-

Anhydrous aprotic solvent (e.g., dimethyl sulfoxide, DMSO, or dimethylformamide, DMF)

-

Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4-8.0)

-

Quenching reagent (e.g., 1 M Tris-HCl or glycine solution, pH 8.0)

-